[1-(2-Methylphenyl)ethyl](2-methylpropyl)amine
CAS No.: 1019579-25-9
Cat. No.: VC2555304
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol
* For research use only. Not for human or veterinary use.
amine - 1019579-25-9](/images/structure/VC2555304.png)
Specification
CAS No. | 1019579-25-9 |
---|---|
Molecular Formula | C13H21N |
Molecular Weight | 191.31 g/mol |
IUPAC Name | 2-methyl-N-[1-(2-methylphenyl)ethyl]propan-1-amine |
Standard InChI | InChI=1S/C13H21N/c1-10(2)9-14-12(4)13-8-6-5-7-11(13)3/h5-8,10,12,14H,9H2,1-4H3 |
Standard InChI Key | ITXYTLKSDOKGEB-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(C)NCC(C)C |
Canonical SMILES | CC1=CC=CC=C1C(C)NCC(C)C |
Introduction
Chemical Identity and Structure
1-(2-Methylphenyl)ethylamine is an organic compound belonging to the amine family. It features a secondary amine structure with two key substituents: a 1-(2-methylphenyl)ethyl group and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom. This structural configuration contributes to its unique chemical behavior and potential applications in various research contexts.
Basic Identifiers
The compound is characterized by several standard chemical identifiers that facilitate its recognition and classification in chemical databases and research literature.
Parameter | Value |
---|---|
CAS Registry Number | 1019579-25-9 |
Molecular Formula | C₁₃H₂₁N |
Molecular Weight | 191.31 g/mol |
IUPAC Name | 2-methyl-N-[1-(2-methylphenyl)ethyl]propan-1-amine |
InChI | InChI=1S/C13H21N/c1-10(2)9-14-12(4)13-8-6-5-7-11(13)3/h5-8,10,12,14H,9H2,1-4H3 |
InChIKey | ITXYTLKSDOKGEB-UHFFFAOYSA-N |
SMILES Notation | CC1=CC=CC=C1C(C)NCC(C)C |
These identifiers provide essential information for researchers seeking to work with this compound, enabling accurate database searches and structural elucidation .
Structural Characteristics
The molecular structure of 1-(2-Methylphenyl)ethylamine consists of a central nitrogen atom connected to two distinct moieties. The first is a 1-(2-methylphenyl)ethyl group, featuring an aromatic ring with a methyl substituent at the ortho position, providing steric influences on reactivity. The second substituent is an isobutyl (2-methylpropyl) group, which contributes to the compound's solubility characteristics and reactivity patterns .
This structural arrangement creates specific electronic and steric properties that influence the compound's chemical behavior, including its basicity, nucleophilicity, and potential for hydrogen bonding. The presence of the o-tolyl group (2-methylphenyl) creates an asymmetric environment that may affect stereochemical outcomes in reactions involving this amine.
Physical and Chemical Properties
1-(2-Methylphenyl)ethylamine exhibits physical and chemical properties typical of secondary amines with aromatic substituents, though specific experimental data is limited in current literature.
Chemical Reactivity
As a secondary amine, 1-(2-Methylphenyl)ethylamine possesses a reactive nitrogen center capable of participating in various chemical transformations. The nitrogen atom can serve as both a nucleophile and a base in appropriate reaction conditions. Potential reactions include:
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Alkylation to form tertiary amines
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Acylation to produce amides
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Condensation with carbonyl compounds
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Coordination with Lewis acids and transition metals
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Formation of salts with acids
The 2-methylphenyl group may contribute to unique reactivity patterns due to steric effects and potential electronic influences on the nitrogen center .
Computed Properties
Computational chemistry provides additional insights into the compound's characteristics that may inform its applications and handling.
Property | Value | Reference |
---|---|---|
Topological Polar Surface Area (TPSA) | 12.03 | |
Calculated LogP | 3.30162 | |
Hydrogen Bond Acceptors | 1 | |
Hydrogen Bond Donors | 1 | |
Rotatable Bonds | 4 |
These computed properties suggest that 1-(2-Methylphenyl)ethylamine has moderate lipophilicity, limited hydrogen bonding capabilities, and a relatively small polar surface area, factors that influence its solubility profile and potential for membrane permeability .
Analytical Characterization
Analytical techniques for characterizing 1-(2-Methylphenyl)ethylamine include standard methods applicable to amine derivatives.
Spectroscopic Identification
Spectroscopic methods provide essential tools for confirming the structure and purity of 1-(2-Methylphenyl)ethylamine:
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Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence and environment of the aromatic protons, methyl groups, and amine functionality
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Infrared (IR) spectroscopy would show characteristic N-H stretching bands
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Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the structural components
These analytical approaches are standard for structure verification and quality control in research settings .
Chromatographic Analysis
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), can be employed for purity assessment and quantitative analysis of 1-(2-Methylphenyl)ethylamine in various matrices. These methods would require validation for specific applications and matrices .
Hazard Classification | Details |
---|---|
GHS Pictograms | GHS05, GHS07 |
Signal Word | Danger |
Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) |
Precautionary Statements | P260, P264, P270, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P403+P233, P405, P501 |
These classifications indicate that the compound requires careful handling, appropriate personal protective equipment, and proper disposal procedures .
Supplier | Catalog Number | Purity | Package Sizes |
---|---|---|---|
VulcanChem | VC2555304 | Not specified | Various |
Chemscene | CS-0236170 | 95% | Multiple options |
American Elements | OMXX-284410-01 | Not specified | Custom packaging |
Bio-Fount | HCR223606 | 98% | 50mg |
This availability from multiple sources suggests established synthetic routes and a consistent market demand for research purposes .
Future Research Directions
The limited documentation of applications for 1-(2-Methylphenyl)ethylamine suggests several potential avenues for future investigation.
Challenges and Opportunities
Current challenges in the application of 1-(2-Methylphenyl)ethylamine may include limited documentation of its specific reactivity patterns and applications. This presents opportunities for researchers to explore and document novel applications, improving understanding of its chemical behavior and potential utility in diverse research contexts .
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